molecular formula C19H20N2O4 B14969155 N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B14969155
M. Wt: 340.4 g/mol
InChI Key: IAFUNQMULOGSLX-UHFFFAOYSA-N
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Description

N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxepine ring system, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxepine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with isocyanates or carbamoyl chlorides.

    Methylation: Methyl groups are introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-carbamoyl-2-methylphenyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
  • N-(5-carbamoyl-2-methylphenyl)-2,3,4,5-tetrahydro-1-benzazepine-1-carboxamide

Uniqueness

N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring system, which imparts specific chemical stability and reactivity. This makes it particularly valuable in applications requiring stable yet reactive compounds.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

N-(5-carbamoyl-2-methylphenyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H20N2O4/c1-11-4-5-13(18(20)22)9-15(11)21-19(23)14-10-17-16(8-12(14)2)24-6-3-7-25-17/h4-5,8-10H,3,6-7H2,1-2H3,(H2,20,22)(H,21,23)

InChI Key

IAFUNQMULOGSLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC3=C(C=C2C)OCCCO3

Origin of Product

United States

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